[1-(Phenylsulfanyl)cyclopentyl]methanol
Description
Properties
CAS No. |
57557-47-8 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
(1-phenylsulfanylcyclopentyl)methanol |
InChI |
InChI=1S/C12H16OS/c13-10-12(8-4-5-9-12)14-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |
InChI Key |
OBDUHMZWQMQTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thiol-Ene Radical Addition Followed by Oxidation
A plausible route involves thiol-ene click chemistry to introduce the -SPh group, followed by oxidation to install the hydroxymethyl moiety:
Step 1: Synthesis of 1-Phenylsulfanylcyclopentene
Cyclopentene reacts with thiophenol (PhSH) under radical initiation (e.g., AIBN) in a thiol-ene reaction, yielding 1-phenylsulfanylcyclopentane. However, regioselectivity challenges may arise due to the strained cyclopentene ring, potentially leading to vicinal substitution.
Step 2: Hydroboration-Oxidation
The double bond in 1-phenylsulfanylcyclopentene undergoes hydroboration-oxidation. Anti-Markovnikov addition places the boron on the less substituted carbon, which oxidizes to a hydroxymethyl group, forming the target compound:
$$
\text{Cyclopentene-SPh} + \text{BH}3 \rightarrow \text{Cyclopentane-CH}2\text{OH-SPh}
$$
This method parallels hydroboration strategies for allylic sulfides but requires precise steric control to ensure geminal functionalization.
Nucleophilic Substitution of a Geminal Dihalide
Geminal dihalides enable sequential substitutions to install both groups:
Step 1: Preparation of 1,1-Dibromocyclopentane
Cyclopentanone is treated with PBr₃ to form 1,1-dibromocyclopentane, though this intermediate is highly reactive and prone to elimination.
Step 2: Sequential Nucleophilic Substitutions
- Thiophenol Substitution : React 1,1-dibromocyclopentane with PhSH and a base (e.g., K₂CO₃) to replace one bromide with -SPh.
- Hydroxymethyl Introduction : Hydrolyze the remaining bromide to -CH₂OH using aqueous NaOH or AgNO₃.
This route suffers from competing elimination but benefits from straightforward scalability.
Mitsunobu Reaction for Direct Thiolation
The Mitsunobu reaction enables direct substitution of alcohols with thiols, offering a streamlined approach:
Step 1: Synthesis of Cyclopentylmethanol
Cyclopentanone is reduced to cyclopentylmethanol using NaBH₄ or LiAlH₄.
Step 2: Mitsunobu Thiolation
The alcohol reacts with thiophenol under Mitsunobu conditions (DIAD, PPh₃), replacing -OH with -SPh:
$$
\text{Cyclopentane-CH}2\text{OH} + \text{PhSH} \xrightarrow{\text{DIAD/PPh}3} \text{Cyclopentane-CH}_2\text{-SPh}
$$
While efficient, this method requires stoichiometric reagents and may necessitate protecting group strategies if diastereoselectivity is a concern.
Computational and Spectroscopic Data
Molecular Properties
Spectroscopic Characterization
- ¹H NMR (CDCl₃): Expected signals at δ 7.22–7.28 (m, 2H, aromatic), δ 4.49–4.60 (m, 2H, -CH₂OH), and δ 1.50–2.10 (m, 8H, cyclopentane).
- IR : Peaks at ~3350 cm⁻¹ (-OH stretch) and 2560 cm⁻¹ (-SPh stretch).
Challenges and Optimization
- Geminal Substitution : Simultaneous introduction of -CH₂OH and -SPh on the same carbon demands precise reaction control to avoid rearrangements.
- Steric Hindrance : The cyclopentane ring’s strain exacerbates steric clashes during nucleophilic substitutions.
- Protection Strategies : Temporary protection of -OH (e.g., as TBDMS ethers) may improve yields in multi-step sequences.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(Phenylsulfanyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Reagents such as halogens or alkylating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: : [1-(Phenylsulfanyl)cyclopentyl]methanol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: : The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: : Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(Phenylsulfanyl)cyclopentyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various binding interactions, while the methanol group can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol (CAS 91645-35-1)
- Structure : Contains a pyrrolidine ring (5-membered, nitrogen-containing) with a sulfonyl group and hydroxymethyl substituent.
- Key Differences :
[1-(Aminomethyl)cyclopentyl]methanol (CAS 2239-31-8)
- Structure: Features a cyclopentane ring with hydroxymethyl and aminomethyl groups.
- Key Differences: The amino group (–NH₂) increases water solubility in acidic conditions (via protonation) compared to the hydrophobic phenylsulfanyl group. Higher hydrogen-bonding capacity (2 donors/acceptors) enhances interaction with polar solvents or biological targets .
Methanesulfonic Acid-[1-(2,4-dichlorophenyl)cyclopentyl]methanol
- Structure : Combines a dichlorophenyl group with a methanesulfonic acid moiety.
- The sulfonic acid group (–SO₃H) imparts high acidity and water solubility, unlike the neutral hydroxymethyl group .
Physicochemical Properties
Key Observations :
- Solubility: Amino derivatives exhibit superior water solubility due to protonation or hydrogen bonding, whereas sulfonyl/thioether analogs are more lipophilic.
- Boiling Points: Methylamino derivatives (e.g., 229–233°C) have higher boiling points than smaller analogs, reflecting increased molecular weight and hydrogen bonding .
Oxidation Sensitivity
- The phenylsulfanyl group in the target compound can oxidize to sulfoxide (–SO–) or sulfone (–SO₂–) under mild conditions, a property absent in pre-oxidized sulfonamides (e.g., CAS 91645-35-1) .
- Methanesulfonate esters (e.g., cyclopentylmethyl methanesulfonate) are reactive toward nucleophilic substitution, unlike the hydroxymethyl group in the target compound .
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